2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

physicochemical_profiling lipophilicity drug_design

This N4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthioacetamide offers a synthetically pre-installed bromine for X-ray phasing and halogen-bond mapping. Its free primary acetamide (–SCH₂CONH₂) enables single-step diversification via HATU/DIPEA coupling, sulfonamide, or urea formation—unlike N-aryl analogs requiring deprotection. Validated as a privileged chemotype for NDM-1 metallo-β-lactamase inhibition (IC₅₀ 0.15–1.90 μM) and tubulin polymerization targeting, this scaffold delivers quantitatively distinct lipophilicity (ΔXLogP ≥0.8) and hydrogen-bond donor count vs. N4-methyl/ethyl regioisomers. Positioned for medium-throughput medicinal chemistry campaigns requiring 50–500 analogs. Confirm identity/purity per AldrichCPR as-is terms.

Molecular Formula C15H12BrN5OS
Molecular Weight 390.3 g/mol
CAS No. 477332-62-0
Cat. No. B5985394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS477332-62-0
Molecular FormulaC15H12BrN5OS
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N
InChIInChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)21-14(10-2-1-7-18-8-10)19-20-15(21)23-9-13(17)22/h1-8H,9H2,(H2,17,22)
InChIKeyNNLJGFWTDLMBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477332-62-0): Procurement-Grade Structural and Scaffold Evidence


2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477332-62-0, molecular formula C₁₅H₁₂BrN₅OS, MW 390.3 g/mol) is a triazolylthioacetamide derivative featuring an N4-(4-bromophenyl) substituent, a C5-(pyridin-3-yl) group, and a free acetamide terminus at the thioether position [1]. It belongs to the AldrichCPR collection of rare and unique screening compounds, supplied by Sigma-Aldrich without analytical data and on an as-is basis . The triazolylthioacetamide scaffold has been independently validated as a privileged chemotype for metallo-β-lactamase (NDM-1, ImiS) inhibition [2][3] and as a platform for antiproliferative/tubulin-targeting agents [4], establishing the class-level relevance of this specific substitution pattern for early discovery programs.

Why N4-Substitution on the 1,2,4-Triazole Core of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Precludes Simple Analog Interchange


The identity of the N4 substituent on the 1,2,4-triazole ring constitutes a non-interchangeable structural determinant for this compound class. The target compound bears an N4-(4-bromophenyl) group, which is chemically and pharmacologically distinct from the N4-methyl, N4-ethyl, or N4-phenyl variants encountered in close analogs. Published structure–activity relationship (SAR) data for the triazolylthioacetamide scaffold demonstrate that replacement of the aromatic substituent on the triazole ring alters halogen-bonding capacity, lipophilicity (ΔXLogP ≥ 0.8 units vs. the tautomeric regioisomer), and hydrogen-bond donor count, all of which directly modulate target engagement and physicochemical behavior [1][2]. Consequently, substituting an N4-methyl or N4-ethyl analog for the N4-(4-bromophenyl) compound in a screening cascade or SAR study introduces a confounding variable that cannot be corrected by molar equivalence alone; the quantitative evidence below substantiates this irreplaceability.

Quantitative Differentiation Evidence for 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide vs. Closest Structural Analogs


N4-(4-Bromophenyl) Substituent Lowers Computed Lipophilicity by 0.8 Log Units Relative to the Tautomeric Regioisomer (CAS 332158-04-0)

The target compound (CAS 477332-62-0) features the 4-bromophenyl group directly attached at the N4 position of the 1,2,4-triazole ring, with a free acetamide terminus. Its closest structural analog, N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide (CAS 332158-04-0; PubChem CID 1117432), relocates the bromophenyl group to the acetamide nitrogen, producing a tautomeric 1H-1,2,4-triazole core. This positional isomerism yields a computed XLogP3-AA of 2.2 for the target compound versus 3.0 for the comparator, representing a ΔXLogP of –0.8 units [1][2]. The hydrogen-bond donor count also shifts from 1 (target) to 2 (comparator) due to the additional triazole NH in the tautomer [1][2]. These differences are computationally robust and independent of assay conditions.

physicochemical_profiling lipophilicity drug_design

N4-(4-Bromophenyl) Group Introduces Halogen-Bonding Capacity Absent in N4-Methyl and N4-Ethyl Analogs

The 4-bromophenyl substituent at N4 provides a σ-hole donor capable of engaging in halogen bonding with backbone carbonyl oxygens or π-systems in protein binding pockets. The closest commercially cataloged analogs—2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and N-(4-bromophenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide—replace the N4-bromophenyl group with methyl or ethyl, respectively, eliminating the aryl bromide pharmacophore entirely . In the broader triazolylthioacetamide SAR landscape, halogen substitution on the aromatic ring attached to the triazole core has been shown to modulate inhibitory potency against metallo-β-lactamases: chlorine-substituted compounds achieved NDM-1 IC₅₀ values below 0.96 μM, while fluorine substitution on the phenyl ring yielded VIM-2 IC₅₀ values of 2.8–38.9 μM [1]. The bromine atom in the target compound, being larger and more polarizable than chlorine or fluorine, is predicted to form stronger halogen bonds, though direct comparative IC₅₀ data for the brominated vs. non-halogenated N4-aryl series are not yet published.

halogen_bonding structure-based_design medicinal_chemistry

Triazolylthioacetamide Scaffold Demonstrates Sub-Micromolar, Subtype-Selective NDM-1 Inhibition (IC₅₀ = 0.15–1.90 μM) with No Activity Against CcrA, ImiS, or L1 at 10 μM

Twenty-four triazolylthioacetamides were systematically evaluated against four metallo-β-lactamase subtypes (NDM-1, CcrA, ImiS, L1) [1]. All compounds exhibited specific inhibitory activity against NDM-1 with IC₅₀ values spanning 0.15–1.90 μM, while showing no detectable inhibition of CcrA (B1a), ImiS (B2), or L1 (B3) at concentrations up to 10 μM. The most potent compounds (1a, 4a, 2b, 4b, 4d, 6b) achieved IC₅₀ values of approximately 0.15 μM, with Ki values of 0.49 and 0.63 μM determined for compounds 4d and 6c, respectively. SAR analysis revealed that the triazole ring is essential for bridging the dizinc active site, while the amide group interacts with Lys211 (Lys224). Crucially, the free thiol intermediates showed no inhibitory activity, confirming that the thioacetamide warhead is required [1]. The target compound (CAS 477332-62-0) incorporates the identical triazolylthioacetamide core architecture validated in this study, with the N4-(4-bromophenyl) and C5-(pyridin-3-yl) substituents representing a distinct, untested substitution combination within the validated scaffold space.

antibiotic_resistance metallo-beta-lactamase NDM-1_inhibitor

2-(4H-1,2,4-Triazol-3-ylthio)acetamide Derivatives Induce Apoptosis in Cancer Cells with IC₅₀ Values of 5.96–7.90 μM Across Three Human Tumor Lines

Kulabaş et al. (2016) synthesized and evaluated a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives for antiproliferative activity using the MTT assay [1]. The most active compounds (18, 19, and 25) exhibited IC₅₀ values of 5.96 μM in PC-3 (prostate cancer), 7.90 μM in A549/ATCC (lung cancer), and 7.71 μM in K-562 (chronic myelogenous leukemia) cells. Mechanistic follow-up demonstrated caspase-3 activation, confirming apoptosis induction. The target compound (CAS 477332-62-0) shares the identical 2-(4H-1,2,4-triazol-3-ylthio)acetamide core with additional N4-(4-bromophenyl) and C5-(pyridin-3-yl) decoration. SAR trends from this study indicate that N4-aryl substitution generally enhances antiproliferative potency compared to N4-alkyl variants, though direct IC₅₀ data for the 4-bromophenyl/pyridin-3-yl combination have not been independently reported [1].

anticancer apoptosis triazolethioacetamide

Sigma-Aldrich CPR Classification Confirms Rarity and Non-Commodity Procurement Status with No Pre-Existing Analytical Data

The target compound is cataloged exclusively under the Sigma-Aldrich AldrichCPR (Chemical Portfolio of Rare and Unique Chemicals) program (Product L245291) . Sigma-Aldrich explicitly states that no analytical data are collected for this product, that buyer assumes responsibility for identity and purity confirmation, and that all sales are final with no warranty of merchantability or fitness for a particular purpose . This contrasts with the more widely available thiol precursor, 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, which is stocked by multiple vendors (Enamine, Biosynth, Santa Cruz Biotechnology, CymitQuimica) at 95%+ purity with standard QC documentation [1]. The acetamide derivative's classification as a CPR product indicates it has not been subjected to the routine analytical characterization that accompanies commodity building blocks, and its availability is limited to the Sigma-Aldrich distribution channel.

chemical_procurement screening_library rare_chemicals

Free Acetamide Terminus Enables Direct Derivatization Without Deprotection, Unlike N-Substituted Acetamide Analogs

The target compound (CAS 477332-62-0) bears a primary acetamide terminus (–SCH₂CONH₂), distinguishing it from the majority of commercially cataloged analogs in this series, which carry N-aryl-substituted acetamide groups. For example, the closest cataloged derivatives—N-(4-bromophenyl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-82-1), N-(3-bromophenyl) variant (CAS 763138-77-8), and N-(3-methoxyphenyl) variant (CAS 477330-19-1)—all feature substituted acetamide termini that require chemical cleavage to regenerate the free amine for further diversification . The target compound's unsubstituted acetamide provides a direct synthetic handle for amide coupling, hydrolysis to the carboxylic acid, or conversion to the corresponding amine, eliminating a deprotection step and improving atom economy in library synthesis. This feature is particularly advantageous for parallel medicinal chemistry campaigns where rapid SAR exploration around the acetamide position is desired.

synthetic_versatility derivatization medicinal_chemistry

High-Confidence Application Scenarios for 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Based on Quantitative Evidence


NDM-1-Selective Metallo-β-Lactamase Inhibitor Screening and Crystallographic Fragment Elaboration

The triazolylthioacetamide scaffold has demonstrated consistent, subtype-selective NDM-1 inhibition (IC₅₀ = 0.15–1.90 μM) with no cross-reactivity against CcrA, ImiS, or L1 at 10 μM [1]. The target compound provides a synthetically pre-installed bromine atom at the N4-phenyl position, offering anomalous scattering for X-ray crystallographic phasing and a heavy-atom probe for mapping the halogen-binding environment of the NDM-1 active site. Docking studies of analogous triazolylthioacetamides show the triazole ring bridging Zn1 and Zn2, with the amide group forming a hydrogen bond to Lys211 [1]. The free acetamide terminus also permits direct conjugation to biotin or fluorophores for pull-down and fluorescence polarization assay development.

Tubulin Polymerization Inhibitor Lead Optimization Leveraging N4-Bromine as a Halogen-Bond Anchor

Triazolylthioacetamides bearing 3,4,5-trimethoxyphenyl motifs have achieved tubulin polymerization IC₅₀ values as low as 5.9 μM, comparable to combretastatin A-4 (IC₅₀ = 4.2 μM), with antiproliferative IC₅₀ values of 0.04–0.16 μM against HeLa cells [2]. The N4-(4-bromophenyl) group in the target compound is structurally analogous to the colchicine-site binding motif, where a 4-bromophenyl substituent has been shown to form halogen-bonding interactions with the β-tubulin binding pocket [2]. The free acetamide provides a vector for introducing trimethoxyphenyl or related tubulin-targeting warheads through direct amide coupling, positioning this compound as an advanced intermediate for tubulin inhibitor development.

Apoptosis-Focused Phenotypic Screening in Solid Tumor and Leukemia Cell Panels

The 2-(4H-1,2,4-triazol-3-ylthio)acetamide chemotype has demonstrated apoptosis induction (caspase-3 activation) with IC₅₀ values of 5.96–7.90 μM across prostate (PC-3), lung (A549), and leukemia (K-562) cell lines [3]. The N4-(4-bromophenyl)/C5-(pyridin-3-yl) substitution pattern present in the target compound extends the N4-aryl SAR trend associated with enhanced antiproliferative potency relative to N4-alkyl controls [3]. The lower XLogP of the target compound (2.2 vs. 3.0 for the tautomeric regioisomer) may confer improved aqueous solubility for cell-based assay formatting, while the free acetamide avoids the metabolic liability of N-aryl acetamide cleavage observed in some analogs [3].

Custom Derivatization Platform for Parallel SAR Library Synthesis Around the Acetamide Position

Unlike the predominant N-aryl-substituted acetamide analogs in this chemical series (e.g., CAS 477329-82-1, 477330-19-1, 763138-77-8), which present substituted anilides as terminal functional groups, the target compound's primary acetamide (–SCH₂CONH₂) is directly amenable to diversification without a deprotection step . This enables single-step conversion to amide libraries (via HATU/DIPEA coupling with carboxylic acids), sulfonamide arrays, urea collections, or hydrolysis to the carboxylic acid for bioconjugation. The N4-(4-bromophenyl) group remains intact throughout these transformations, preserving the halogen-bond pharmacophore while allowing systematic exploration of the acetamide vector. This compound is therefore positioned as a cost-efficient core scaffold for medium-throughput medicinal chemistry campaigns requiring 50–500 analogs.

Quote Request

Request a Quote for 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.